Methyl 2-[methyl(thiolan-3-yl)amino]acetate
Description
Properties
IUPAC Name |
methyl 2-[methyl(thiolan-3-yl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-9(5-8(10)11-2)7-3-4-12-6-7/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNRJSWZESYWNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C1CCSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex sulfur-containing molecules. Biology: It serves as a reagent in biochemical assays and studies involving sulfur metabolism. Medicine: Industry: Utilized in the production of agrochemicals and other sulfur-containing industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways involving sulfur chemistry. It may act as a ligand for certain enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Methyl 2-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetate
- CAS No.: 17133-70-9
- Structure : Differs by the presence of a sulfone group (1,1-dioxo) on the thiolan ring.
- Properties : The sulfone group increases polarity and oxidative stability compared to the parent thiolan derivative. This modification enhances solubility in polar solvents, making it suitable for aqueous reaction conditions .
Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride
- CAS No.: 1333933-79-1
- Structure : Replaces the thiolan ring with a thiomorpholine (six-membered sulfur-containing ring).
- The hydrochloride salt form enhances bioavailability for pharmaceutical applications .
Table 1: Comparison of Thiolan/Thiomorpholine Derivatives
| Compound | Core Structure | Key Functional Groups | Solubility (Predicted) | Applications |
|---|---|---|---|---|
| Methyl 2-[methyl(thiolan-3-yl)amino]acetate | Thiolan (5-membered) | Methylamino, ester | Moderate in organic solvents | Intermediate for drug synthesis |
| Methyl 2-(1,1-dioxo-thiolan-3-yl)acetate | Thiolan sulfone | Sulfone, ester | High in polar solvents | Oxidatively stable intermediates |
| Methyl 2-(thiomorpholin-3-yl)acetate HCl | Thiomorpholine | Secondary amine, ester, HCl salt | High in water | Pharmaceutical candidates |
Triazine-Based Acetate Derivatives
Methyl 2-(4-((4-Chloro-6-((4-fluorobenzyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)acetate
- Key Features : Incorporates a triazine ring with chloro and fluorobenzyl substituents.
- Synthesis : Achieved via nucleophilic substitution with NaHCO₃ in THF (68% yield) .
- Activity : Triazine derivatives are widely used in herbicides and anticancer agents due to their ability to inhibit enzymes like lactate dehydrogenase .
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate
Table 2: Triazine vs. Thiolan Acetates
Thiazole-Containing Acetates
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate
- Structure: Features a thiazole ring with an amino group, linked to a methyl acetate.
- Applications: Key intermediate in cephalosporin antibiotics. The thiazole ring’s aromaticity enhances metabolic stability compared to non-aromatic thiolan derivatives .
Ethyl 2-[aryl(thiazol-2-yl)amino]acetates
Table 3: Thiazole vs. Thiolan Acetates
Simple Aromatic Acetates
Methyl 2-phenylacetoacetate
Methyl 2-thienylacetate
- Structure : Substituted with a thiophene ring.
- Hazard Profile: Higher acute toxicity (skin/eye irritant) vs. thiolan acetates, as noted in safety data sheets .
Biological Activity
Methyl 2-[methyl(thiolan-3-yl)amino]acetate, with the molecular formula C8H15NO2S, is a sulfur-containing compound derived from thiolane. This compound has garnered interest in various scientific fields, including chemistry, biology, and medicine, due to its unique structural features and potential biological activities.
This compound can be synthesized through a multi-step reaction involving methyl 2-aminoacetate and methyl thiolan-3-ylmethylamine. The synthesis typically requires controlled conditions to optimize yield and purity. The compound's structure allows it to participate in various chemical reactions, making it a useful intermediate in the synthesis of more complex sulfur-containing molecules .
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors in biological systems. The compound may act as a ligand for specific molecular targets, influencing various biological processes. Research has indicated its potential applications in:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.
- Receptor Binding : Its ability to bind to receptors suggests potential roles in signaling pathways within cells .
1. Enzyme Interaction Studies
A study investigating the interaction of this compound with specific enzymes showed promising results regarding its inhibitory effects. The compound was found to inhibit enzyme activity at varying concentrations, indicating its potential as a therapeutic agent.
| Concentration (µM) | Enzyme Activity (% Inhibition) |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 70 |
2. Case Studies
In a case study focusing on the compound's effects on cell cultures, this compound demonstrated significant effects on cell viability and proliferation:
- Cell Line Used : Human epithelial cells
- Treatment Duration : 24 hours
- Observations :
- At concentrations above 50 µM, a notable decrease in cell viability was observed.
- The compound induced apoptosis in treated cells, as evidenced by increased caspase activity.
The mechanism by which this compound exerts its biological effects involves complex interactions at the molecular level. It is hypothesized that the sulfur atom within the thiolane structure plays a crucial role in mediating these interactions. The compound may modify thiol groups on proteins, leading to altered enzyme activity and receptor signaling pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 2-(thiolan-3-yl)acetate | Lacks amino group | Limited enzyme interaction |
| 2-methyl-3-thiophenethiol | Different heterocyclic structure | Antimicrobial properties |
This compound stands out due to its combination of sulfur and amino functionalities, which allows for a broader range of chemical reactions and biological applications compared to its analogs .
Preparation Methods
Multi-Step Reaction from Methyl 2-Aminoacetate and Methyl Thiolan-3-ylmethylamine
- Starting Materials : Methyl 2-aminoacetate and methyl thiolan-3-ylmethylamine.
- Reaction Conditions : Controlled temperature and solvent conditions to optimize yield and purity.
- Process : The amino group of methyl 2-aminoacetate is alkylated or coupled with the thiolan-3-ylmethylamine moiety, forming the desired this compound.
- Outcome : This method yields the target compound with high specificity due to the selective reaction between amino and thiolane functionalities.
This method is the most commonly referenced approach for this compound and is used in research and industrial settings for its efficiency and reproducibility.
Related Esterification and Amination Approaches
While direct literature on this compound is limited, analogous compounds such as methyl 2-(thiophen-3-yl)acetate are synthesized via esterification of thiophene acetic acid derivatives using diazomethyl-trimethylsilane in methanol, followed by acid quenching. This suggests that esterification of thiolane-containing acids followed by amination could be a viable synthetic route.
Comparative Preparation Table
Research Findings and Optimization Notes
- Reaction Conditions : Precise temperature control (often 0°C to room temperature) and solvent choice (methanol or other polar solvents) are critical to prevent decomposition of sensitive thiolane rings and to maximize product purity.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is typically employed to isolate pure this compound.
- Yield Optimization : Adjusting stoichiometry and reaction time can significantly affect yield; typical reaction times range from 2 to 4 hours under stirring.
- Analytical Characterization : Confirmatory analyses include NMR spectroscopy, mass spectrometry, and chromatographic purity assessment to ensure structural integrity and absence of side products.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-[methyl(thiolan-3-yl)amino]acetate, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is synthesized via nucleophilic substitution between methyl 2-aminoacetate and methyl thiolan-3-ylmethylamine under controlled conditions (e.g., anhydrous solvent, inert atmosphere). Key parameters include:
- Temperature : Elevated temperatures (~60–80°C) accelerate reaction kinetics but may promote side reactions.
- Catalysts : Base catalysts (e.g., triethylamine) improve nucleophilicity of the amine.
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction efficiency.
Industrial-scale synthesis involves multi-step processes with purification via column chromatography or recrystallization. Yield optimization requires balancing stoichiometry and reaction time to minimize byproducts like sulfoxides or unreacted intermediates .
Q. How can spectroscopic and crystallographic methods characterize the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., methylene groups adjacent to sulfur) and confirm ester/amine functionalities.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHNOS, 189.28 g/mol) and fragmentation patterns .
- X-ray Crystallography : Tools like SHELXL or WinGX refine crystal structures, resolving bond lengths/angles and confirming stereochemistry. For example, intra-molecular hydrogen bonds (N–H⋯O) stabilize the thiolane ring conformation .
Q. What methodological approaches assess the inhibitory effects of this compound on enzymes, and how are IC50_{50}50 values determined?
Methodological Answer:
- Enzyme Assays : Dose-response curves measure inhibition at varying concentrations (e.g., 10–100 µM) using spectrophotometric or fluorometric readouts.
- IC Calculation : Data from inhibition studies (e.g., 25% at 10 µM, 70% at 100 µM) are fitted to logistic models (e.g., Hill equation) .
- Controls : Include positive inhibitors and solvent-only blanks to normalize activity baselines.
Advanced Research Questions
Q. How do computational models (e.g., DFT, molecular docking) predict interaction mechanisms between this compound and biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at sulfur/amine sites.
- Molecular Docking : Simulates ligand-protein binding using software like AutoDock. The thiolane sulfur may form hydrogen bonds or coordinate with metal ions in enzyme active sites.
- Validation : Compare docking scores (e.g., binding energy ≤ -6 kcal/mol) with experimental IC values to refine models .
Q. What strategies resolve contradictions in reported biological activity data across cell lines or assay conditions?
Methodological Answer:
- Standardization : Replicate assays under identical conditions (e.g., cell density, serum concentration, incubation time).
- Cell Line Profiling : Compare responses in epithelial vs. cancer cells (e.g., apoptosis induction varies with caspase-3 activation levels).
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., batch-to-batch compound purity) .
Q. How does the stereochemistry of the thiolan-3-yl group affect biological activity, and what methods study this?
Methodological Answer:
- Chiral Chromatography : Separate enantiomers using columns with chiral stationary phases (e.g., cyclodextrin derivatives).
- Biological Testing : Compare IC values of enantiomers; e.g., (R)-isomers may show higher enzyme affinity due to steric complementarity.
- Circular Dichroism (CD) : Correlate optical activity with structural motifs (e.g., thiolane ring puckering) .
Comparative Analysis
Q. How do sulfur and amino functionalities in this compound enhance reactivity compared to analogs?
Methodological Answer:
- Oxidation : The sulfur atom forms sulfoxides (with HO) or sulfones (with m-CPBA), unlike non-sulfur analogs.
- Substitution Reactions : Nucleophiles (e.g., alkyl halides) target the thiolane sulfur, yielding derivatives with modified bioactivity.
- Amino Group : Facilitates Schiff base formation or coordination with metal ions in enzymes .
Q. Comparison Table :
| Compound | Key Features | Bioactivity (vs. Target Enzyme) |
|---|---|---|
| Methyl 2-(thiolan-3-yl)acetate | Lacks amino group | 20% lower inhibition |
| 2-Methyl-3-thiophenethiol | Thiophene ring, no ester | Antimicrobial only |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
